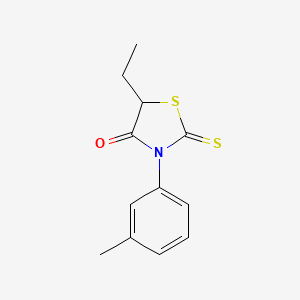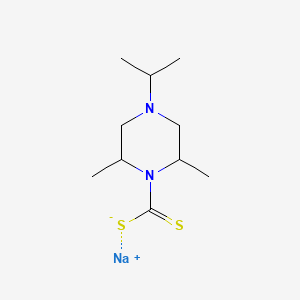
sodium;2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate typically involves the reaction of 2,6-dimethyl-4-propan-2-ylpiperazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,6-dimethyl-4-propan-2-ylpiperazine} + \text{CS}_2 + \text{NaOH} \rightarrow \text{sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
Sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate biological activities. It may also interact with enzymes or receptors, influencing their function and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpiperazine: A simpler derivative of piperazine without the carbodithioate group.
4-Isopropylpiperazine: Another piperazine derivative with a different substitution pattern.
Sodium diethyldithiocarbamate: A related compound with similar functional groups but different structural features.
Uniqueness
Sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
26864-94-8 |
|---|---|
Fórmula molecular |
C10H19N2NaS2 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
sodium;2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C10H20N2S2.Na/c1-7(2)11-5-8(3)12(10(13)14)9(4)6-11;/h7-9H,5-6H2,1-4H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
ZCLWLUFTIRXLEU-UHFFFAOYSA-M |
SMILES canónico |
CC1CN(CC(N1C(=S)[S-])C)C(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



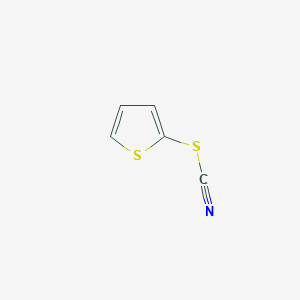
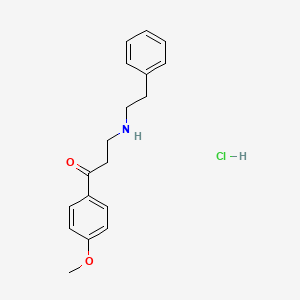
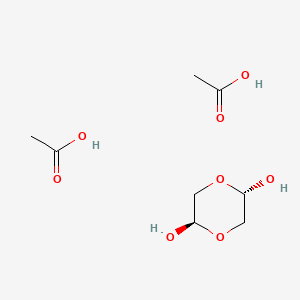

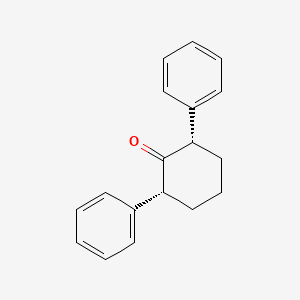


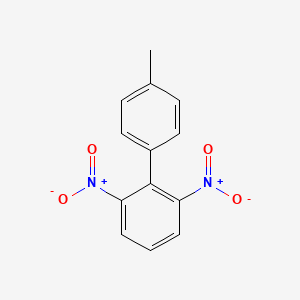

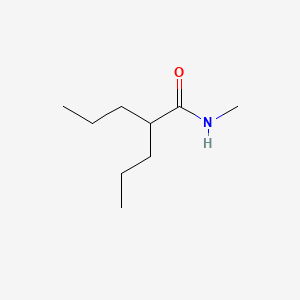
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
